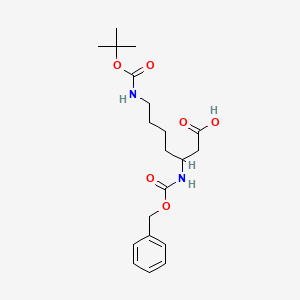
Cbz-beta-HoLys(Boc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-beta-HoLys(Boc)-OH is a synthetic compound often used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by carbobenzyloxy (Cbz) and tert-butyloxycarbonyl (Boc) groups. These protecting groups are commonly used in organic synthesis to prevent unwanted reactions at specific sites of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-beta-HoLys(Boc)-OH typically involves multiple steps:
Protection of Lysine: The amino group of lysine is first protected using the Boc group. This is usually done by reacting lysine with di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Hydroxylation: The beta position of the lysine side chain is hydroxylated using a suitable oxidizing agent.
Cbz Protection: The epsilon amino group is then protected using the Cbz group, typically by reacting with benzyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Cbz-beta-HoLys(Boc)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Cbz protecting groups under acidic or hydrogenation conditions, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like EDCI or HATU.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, and hydrogenation with palladium on carbon (Pd/C) for Cbz removal.
Coupling: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used.
Major Products
Deprotected Lysine Derivatives: After deprotection, the free amino and hydroxyl groups are available for further reactions.
Peptide Chains: When coupled with other amino acids, it forms longer peptide chains.
Scientific Research Applications
Cbz-beta-HoLys(Boc)-OH is used in various scientific research applications:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: Potential use in drug development and delivery systems.
Industry: Used in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of Cbz-beta-HoLys(Boc)-OH is primarily related to its role in peptide synthesis. The protecting groups (Cbz and Boc) prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds.
Comparison with Similar Compounds
Similar Compounds
Cbz-Lys(Boc)-OH: Similar structure but without the hydroxyl group at the beta position.
Fmoc-Lys(Boc)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as a protecting group instead of Cbz.
Uniqueness
Cbz-beta-HoLys(Boc)-OH is unique due to the presence of both Cbz and Boc protecting groups and the hydroxyl group at the beta position, which can provide additional sites for functionalization and further reactions.
Properties
Molecular Formula |
C20H30N2O6 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)heptanoic acid |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-18(25)21-12-8-7-11-16(13-17(23)24)22-19(26)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,21,25)(H,22,26)(H,23,24) |
InChI Key |
FILVPJFCVOSPHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















